Cas no 2094190-51-7 (N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide)
![N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide structure](https://ja.kuujia.com/scimg/cas/2094190-51-7x500.png)
N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide 化学的及び物理的性質
名前と識別子
-
- 2094190-51-7
- AKOS033757669
- N-(2,3-dihydro-1H-inden-2-yl)-N-(thiophen-2-ylmethyl)but-2-ynamide
- Z2078685935
- N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide
- EN300-26593879
-
- インチ: 1S/C18H17NOS/c1-2-6-18(20)19(13-17-9-5-10-21-17)16-11-14-7-3-4-8-15(14)12-16/h3-5,7-10,16H,11-13H2,1H3
- InChIKey: GLBFAHDRHJJARQ-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CN(C(C#CC)=O)C1CC2C=CC=CC=2C1
計算された属性
- 精确分子量: 295.10308534g/mol
- 同位素质量: 295.10308534g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 435
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 48.6Ų
N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26593879-0.05g |
N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide |
2094190-51-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamideに関する追加情報
Professional Introduction to N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide (CAS No. 2094190-51-7)
N-(2,3-dihydro-1H-inden-2-yl)-N-[thiophen-2-ylmethyl]but-2-ynamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2094190-51-7, represents a novel molecular entity with potential applications in the development of therapeutic agents. Its unique structural features, characterized by a combination of indene and thiophene moieties, make it an intriguing candidate for further exploration in drug discovery and molecular research.
The chemical structure of N-(2,3-dihydro-1H-inden-2-yl)-N-[thiophen-2-ylmethyl]but-2-ynamide encompasses a central amide group linked to two distinct aromatic rings. The indene ring, a fused cyclopentane and benzene ring system, contributes to the compound's rigidity and stability, while the thiophene ring introduces electronic and steric properties that can influence its biological activity. This dual functionality makes the compound a promising scaffold for designing molecules with tailored pharmacological properties.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various biological pathways. The presence of both indene and thiophene in N-(2,3-dihydro-1H-inden-2-yl)-N-[thiophen-2-ylmethyl]but-2-ynamide suggests potential interactions with biological targets such as enzymes and receptors. This has led to its investigation as a lead compound in several research projects aimed at identifying novel therapeutic agents.
One of the most compelling aspects of this compound is its potential to serve as a building block for more complex molecules. The amide linkage provides a versatile handle for further chemical modifications, allowing researchers to explore different pharmacophores and optimize biological activity. This flexibility has made N-(2,3-dihydro-1H-inden-2-yl)-N-[thiophen-2-ylmethyl]but-2-ynamide a valuable asset in synthetic chemistry and drug design.
The synthesis of N-(2,3-dihydro-1H-inden-2-ylium) derivatives has been extensively studied due to their structural complexity and potential biological significance. The incorporation of a thiophene ring into these derivatives further enhances their pharmacological profile by introducing additional electronic richness and steric hindrance. This combination has been shown to modulate the binding affinity and selectivity of small molecules toward their target proteins.
In the context of current research, N-(2,3-dihydro-1H-inden-) based compounds have been explored for their anti-inflammatory, anticancer, and antimicrobial properties. The structural motif present in N-(2,3-dihydro-1H-inden-) derivatives has been found to interact with various biological targets, making them attractive candidates for further development. The addition of a thiophene group appears to enhance these interactions, potentially leading to more potent and selective therapeutic agents.
The use of computational methods has also played a crucial role in understanding the behavior of N-(thiophen)methyl]but
Efforts are ongoing to develop novel synthetic routes that improve the accessibility of this compound for research purposes. Advances in catalytic methods have enabled more efficient preparation of complex indene derivatives, including those featuring thiophene groups. These improvements have not only reduced production costs but also opened up new possibilities for exploring its biological potential. The future prospects for N-(indan)amides are promising, with ongoing studies focusing on their role in drug discovery. Researchers are particularly interested in their potential as kinase inhibitors due to their ability to modulate enzyme activity through precise structural interactions. Additionally, their anti-inflammatory properties have been investigated in preclinical models, suggesting therapeutic applications in conditions such as rheumatoid arthritis. In conclusion, N-(indan)amides represent a class of compounds with significant potential in pharmaceutical research. The unique combination of structural features provided by the indene and thiophene moieties makes them valuable scaffolds for designing novel therapeutic agents. With continued advancements in synthetic chemistry and computational biology, compounds like N-()indan)amide are poised to play an important role in addressing unmet medical needs.
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